

# A Comparative Guide to PSMA-Targeted Therapies in Prostate Cancer

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## Compound of Interest

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Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target in the diagnosis and treatment of prostate cancer, owing to its significant overexpression on the surface of prostate cancer cells. This has led to the development of a diverse array of PSMA-targeted therapies, offering new hope for patients, particularly those with metastatic castration-resistant prostate cancer (mCRPC). This guide provides a comparative overview of the performance of key PSMA-targeted therapeutic modalities, supported by data from clinical trials.

## Radioligand Therapies: A New Standard of Care

PSMA-targeted radioligand therapy (RLT) has revolutionized the treatment landscape for mCRPC. This approach involves a small molecule that binds to PSMA, linked to a radioactive isotope that delivers targeted radiation to the cancer cells.

### <sup>177</sup>Lu-PSMA-617 (Lutetium-177 vipivotide tetraxetan)

<sup>177</sup>Lu-PSMA-617 is the most extensively studied and widely approved PSMA-targeted RLT. Two landmark Phase 3 clinical trials, VISION and TheraP, have established its efficacy and safety.

The VISION trial demonstrated a significant improvement in both overall survival (OS) and radiographic progression-free survival (rPFS) in patients with PSMA-positive mCRPC who had progressed after prior androgen receptor pathway inhibitors and taxane-based chemotherapy. [1][2][3][4][5][6][7] Patients treated with  $^{177}\text{Lu}$ -PSMA-617 plus standard of care (SOC) had a median OS of 15.3 months compared to 11.3 months for those receiving SOC alone. [3][4][6] The median rPFS was 8.7 months in the  $^{177}\text{Lu}$ -PSMA-617 group versus 3.4 months in the SOC group. [3][4][6]

The TheraP trial, a Phase 2 study, directly compared  $^{177}\text{Lu}$ -PSMA-617 with cabazitaxel chemotherapy in men with mCRPC who had progressed after docetaxel. [8][9][10] The trial showed a significantly higher PSA response rate (a reduction of 50% or more) for  $^{177}\text{Lu}$ -PSMA-617 (66%) compared to cabazitaxel (37%). [8][10][11] While the initial analysis showed improved progression-free survival, the final overall survival was similar between the two groups. [8][9][11] However,  $^{177}\text{Lu}$ -PSMA-617 was associated with fewer grade 3-4 adverse events and better patient-reported outcomes. [8][10][11]

## $^{225}\text{Ac}$ -PSMA-617 (Actinium-225-PSMA-617)

$^{225}\text{Ac}$ -PSMA-617 is an alpha-emitter RLT that is showing promise, particularly in patients who have failed beta-emitter therapies like  $^{177}\text{Lu}$ -PSMA-617. [12][13] Alpha particles deliver higher energy over a shorter distance, potentially leading to more potent tumor cell killing. [14][15] Early evidence suggests that  $^{225}\text{Ac}$ -PSMA-617 may induce higher response rates and offer a salvage treatment option. [12] However, it is also associated with a higher incidence of certain side effects, notably xerostomia (dry mouth). [12][16] A head-to-head comparison in the LUTACT trial is ongoing to directly compare the efficacy and safety of  $^{177}\text{Lu}$ -PSMA-617 and  $^{225}\text{Ac}$ -PSMA-617. [14][17]

## Emerging PSMA-Targeted Therapies

Beyond radioligand therapies, other modalities targeting PSMA are in active clinical development.

### Antibody-Drug Conjugates (ADCs)

PSMA-targeted ADCs consist of a monoclonal antibody that recognizes PSMA, linked to a potent cytotoxic agent. This approach aims to deliver the chemotherapy payload directly to the tumor cells, minimizing systemic toxicity. [18][19] Clinical trials of PSMA ADCs have

demonstrated antitumor activity with manageable safety profiles.[18][19] For instance, the ADC ARX517 has shown promising early efficacy signals with a strong safety profile in a phase 1/2 trial in patients with mCRPC.[20]

## CAR T-Cell Therapy

Chimeric Antigen Receptor (CAR) T-cell therapy involves genetically engineering a patient's own T-cells to express a receptor that recognizes PSMA. These modified T-cells are then infused back into the patient to seek out and destroy prostate cancer cells. Early phase trials of PSMA-targeted CAR T-cell therapies have shown evidence of biological activity, including PSA declines.[21][22] However, significant toxicities, such as cytokine release syndrome (CRS) and neurotoxicity, have been observed and represent a major challenge for this approach in solid tumors.[21][22][23]

## Bispecific Antibodies

PSMA-targeted bispecific antibodies are designed to simultaneously bind to PSMA on cancer cells and to an activating receptor (like CD3) on T-cells. This dual binding brings the T-cells into close proximity with the tumor cells, facilitating their destruction. Several PSMAxCD3 bispecific antibodies are in clinical development and have shown promising anti-tumor activity.[24][25] However, similar to CAR T-cell therapy, managing CRS is a key consideration.[23][25]

## Quantitative Data Summary

The following tables summarize the key efficacy and safety data from clinical trials of various PSMA-targeted therapies.

Table 1: Efficacy of PSMA-Targeted Radioligand Therapies

Therapy	Trial	Comparison Arm	Median Overall Survival (OS)	Median Radiographic Progression-Free Survival (rPFS)	PSA Response Rate (≥50% decline)
<sup>177</sup> Lu-PSMA-617	VISION	Standard of Care	15.3 months vs 11.3 months[3][4][6]	8.7 months vs 3.4 months[3][4][6]	46% vs 7%
<sup>177</sup> Lu-PSMA-617	TheraP	Cabazitaxel	19.1 months vs 19.6 months (RMST)[8]	HR 0.63[8]	66% vs 37% [8][10][11]

Table 2: Safety of <sup>177</sup>Lu-PSMA-617 in Key Clinical Trials

Trial	Treatment Arm	Grade 3-4 Adverse Events	Key Adverse Events (any grade)
VISION	<sup>177</sup> Lu-PSMA-617 + SOC	52.7%	Bone marrow suppression, xerostomia, nausea, vomiting[3]
TheraP	<sup>177</sup> Lu-PSMA-617	33%[2][8][11]	Thrombocytopenia, dry mouth, nausea
Cabazitaxel	53%[2][8][11]	Neutropenia, diarrhea, fatigue	

Table 3: Preliminary Efficacy of Emerging PSMA-Targeted Therapies

Therapy Type	Agent (Trial)	Key Efficacy Signal
Antibody-Drug Conjugate	ARX517 (APEX-01)	52% of patients achieved PSA50 at higher doses[20]
CAR T-Cell Therapy	CART-PSMA-TGFβRDN	>50% PSA decrease in 2/5 evaluable patients at D28[21]
Bispecific Antibody	CC-1 (NCT04104607)	Up to 62% PSA reduction from baseline[25]

## Experimental Protocols

Detailed experimental protocols are specific to each clinical trial. However, a general overview of the methodologies employed in the key trials is provided below.

### VISION Trial (NCT03511664) Protocol Overview

- Study Design: International, prospective, open-label, randomized, phase 3 trial.
- Patient Population: Patients with PSMA-positive mCRPC who had progressed after at least one novel androgen axis drug and one or two taxane regimens.
- Intervention: <sup>177</sup>Lu-PSMA-617 (7.4 GBq every 6 weeks for up to 6 cycles) plus best standard of care (SOC).
- Control Arm: Best standard of care alone.
- Primary Endpoints: Overall survival and radiographic progression-free survival.[1]
- PSMA Imaging: PSMA positivity was confirmed by <sup>68</sup>Ga-PSMA-11 PET/CT.

### TheraP Trial (ANZUP 1603, NCT03392428) Protocol Overview

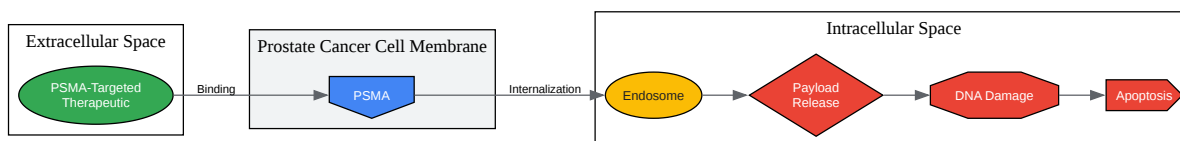
- Study Design: Open-label, randomized, phase 2 trial.[9][10]
- Patient Population: Men with mCRPC progressing after docetaxel, with high PSMA expression on <sup>68</sup>Ga-PSMA-11 PET/CT and no discordant FDG-positive/PSMA-negative

disease.[8][9]

- Intervention:  $^{177}\text{Lu}$ -PSMA-617 (starting at 8.5 GBq and decreasing to 6.0 GBq, every 6 weeks for up to 6 cycles).[8][9]
- Control Arm: Cabazitaxel (20 mg/m<sup>2</sup> every 3 weeks for up to 10 cycles).[8][9]
- Primary Endpoint: PSA response rate ( $\geq 50\%$  reduction).[10]
- Secondary Endpoint: Overall survival.[8]

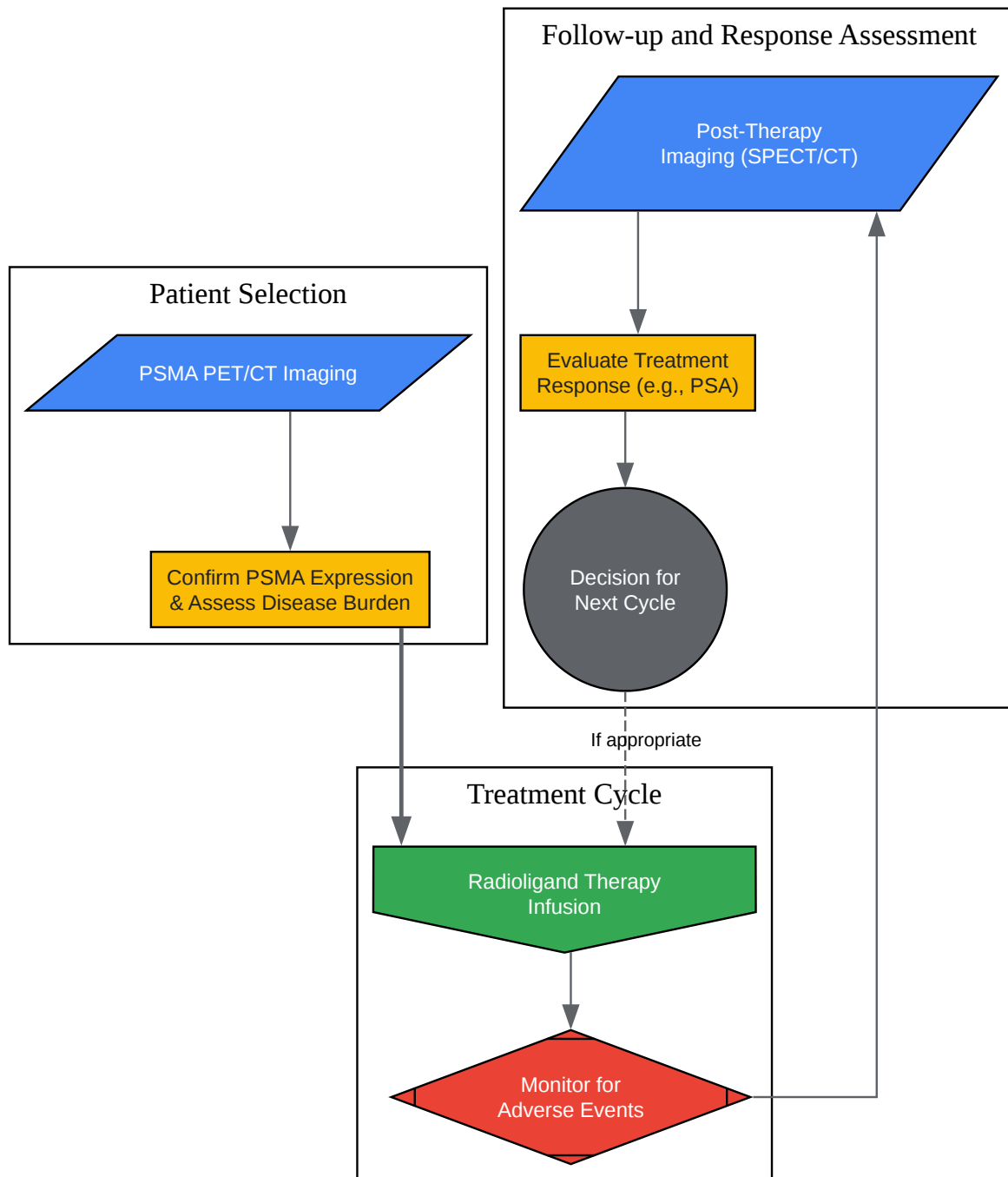
## Visualizing PSMA-Targeted Therapy

The following diagrams illustrate the mechanism of action and the therapeutic workflow of PSMA-targeted therapies.



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### Mechanism of PSMA-Targeted Therapy



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### Radioligand Therapy Workflow

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## References

- [1. novartis.com](https://www.novartis.com) [[novartis.com](https://www.novartis.com)]
- [2. urologytimes.com](https://www.urologytimes.com) [[urologytimes.com](https://www.urologytimes.com)]
- [3. urotoday.com](https://www.urotoday.com) [[urotoday.com](https://www.urotoday.com)]
- [4. Advances in PSMA-Targeted Radionuclide Therapy for Metastatic Castration-Resistant Prostate Cancer - PMC](https://pubmed.ncbi.nlm.nih.gov/36111111/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/36111111/)]
- [5. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [6. PSMA-based Therapies and Novel Therapies in Advanced Prostate Cancer: The Now and the Future - PMC](https://pubmed.ncbi.nlm.nih.gov/36111111/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/36111111/)]
- [7. Age-Related Outcomes of \[177Lu\]Lu-PSMA Radioligand Therapy in Metastatic Castration-Resistant Prostate Cancer: A Retrospective Analysis - PMC](https://pubmed.ncbi.nlm.nih.gov/36111111/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/36111111/)]
- [8. TheraP: 177Lu-PSMA-617 \(LuPSMA\) versus cabazitaxel in metastatic castration-resistant prostate cancer \(mCRPC\) progressing after docetaxel—Overall survival after median follow-up of 3 years \(ANZUP 1603\) - UROONCO](https://www.uroonco.org/2023/05/17/therap-177lu-psma-617-lu-psma-versus-cabazitaxel-in-metastatic-castration-resistant-prostate-cancer-mcrpc-progressing-after-docetaxel-overall-survival-after-median-follow-up-of-3-years-anzup-1603/) [[uroonco.uroweb.org](https://www.uroonco.org/2023/05/17/therap-177lu-psma-617-lu-psma-versus-cabazitaxel-in-metastatic-castration-resistant-prostate-cancer-mcrpc-progressing-after-docetaxel-overall-survival-after-median-follow-up-of-3-years-anzup-1603/)]
- [9. Overall survival with \[177Lu\]Lu-PSMA-617 versus cabazitaxel in metastatic castration-resistant prostate cancer \(TheraP\): secondary outcomes of a randomised, open-label, phase 2 trial - PubMed](https://pubmed.ncbi.nlm.nih.gov/36111111/) [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/36111111/)]
- [10. \[177Lu\]Lu-PSMA-617 versus cabazitaxel in patients with metastatic castration-resistant prostate cancer \(TheraP\): a randomised, open-label, phase 2 trial - PubMed](https://pubmed.ncbi.nlm.nih.gov/36111111/) [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/36111111/)]
- [11. urologytimes.com](https://www.urologytimes.com) [[urologytimes.com](https://www.urologytimes.com)]
- [12. bookingmedtravel.com](https://www.bookingmedtravel.com) [[bookingmedtravel.com](https://www.bookingmedtravel.com)]
- [13. Frontiers | Current status of PSMA-targeted imaging and therapy](https://www.frontiersin.org) [[frontiersin.org](https://www.frontiersin.org)]
- [14. 177Lu-PSMA-617 vs 225Ac-PSMA-617 for Prostate Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power](https://www.withpower.com) [[withpower.com](https://www.withpower.com)]
- [15. Relative Efficacy of 225Ac-PSMA-617 and 177Lu-PSMA-617 in Prostate Cancer Based on Subcellular Dosimetry - PMC](https://pubmed.ncbi.nlm.nih.gov/36111111/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/36111111/)]

- [16. mdpi.com \[mdpi.com\]](#)
- [17. Facebook \[cancer.gov\]](#)
- [18. mdpi.com \[mdpi.com\]](#)
- [19. Prostate-Specific Membrane Antigen-Targeted Antibody-Drug Conjugates: A Promising Approach for Metastatic Castration-Resistant Prostate Cancer - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [20. urologytimes.com \[urologytimes.com\]](#)
- [21. ascopubs.org \[ascopubs.org\]](#)
- [22. PSMA-targeting TGF \$\beta\$ -insensitive Armored CAR T-cells in Metastatic Castration Resistant Prostate Cancer: a Phase 1 Trial - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [23. urotoday.com \[urotoday.com\]](#)
- [24. mdpi.com \[mdpi.com\]](#)
- [25. ascopubs.org \[ascopubs.org\]](#)
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